Benzo[b]thiophene-2-carbonitrile

Catalog No.
S663406
CAS No.
55219-11-9
M.F
C9H5NS
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophene-2-carbonitrile

CAS Number

55219-11-9

Product Name

Benzo[b]thiophene-2-carbonitrile

IUPAC Name

1-benzothiophene-2-carbonitrile

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H

InChI Key

RCYHXESNWFYTCU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C#N

Organic Building Block:

Benzo[b]thiophene-2-carbonitrile (BTNC) serves as a valuable organic building block for the synthesis of various complex molecules with diverse functionalities. Its unique structure, containing both a thiophene ring and a cyano group, allows for versatile chemical modifications, making it a desirable starting material for the construction of new materials with specific properties.

Precursor for Functional Materials:

BTNC can be utilized as a precursor for the development of functional materials with various applications. Its inherent properties, such as electron-withdrawing ability and aromatic character, make it suitable for the design of materials with specific electronic and optical functionalities.

For instance, a study published in "Dyes and Pigments" explored the use of BTNC derivatives in the synthesis of organic dyes with enhanced light absorption properties [].

Ligand Design and Metal Complexes:

BTNC possesses the potential to act as a ligand in the formation of coordination complexes with various metal ions. The cyano group and the thiophene ring can participate in metal coordination, leading to the creation of novel metal complexes with diverse structures and properties.

This application is explored in a research article published in "Inorganica Chimica Acta," where BTNC was utilized as a ligand for the synthesis of copper(I) complexes with potential applications in catalysis [].

Research Tool in Proteomics:

BTNC finds application as a research tool in the field of proteomics. It can be employed for the labeling and enrichment of specific protein targets due to its ability to interact with certain amino acid residues.

Benzo[b]thiophene-2-carbonitrile is a heterocyclic compound characterized by a benzothiophene core with a cyano group at the second position. Its molecular formula is C9H5NSC_9H_5NS, and it features a fused thiophene and benzene ring structure, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential as a building block for more complex molecules and its inherent biological activities .

As with most unknown compounds, it is advisable to handle Benzo[b]thiophene-2-carbonitrile with caution due to the lack of specific safety data. Here are some general safety considerations:

  • Potential Toxicity: The presence of the cyano group raises concerns about potential toxicity. Exposure to nitriles can disrupt cellular respiration and cause other harmful effects [].
  • Flammability: Aromatic compounds can be flammable. Proper handling procedures for organic solvents should be followed when working with this compound.
, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzothiophene structure enables electrophilic substitution reactions, which can modify the compound's reactivity and biological profile.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, expanding its utility in synthetic chemistry .

Research has indicated that benzo[b]thiophene-2-carbonitrile exhibits significant biological activities, particularly against various strains of bacteria. Notably, derivatives of this compound have shown effectiveness against drug-resistant Staphylococcus aureus strains. The presence of the cyano group enhances its interaction with biological targets, making it a candidate for further development in antimicrobial therapies .

Several synthetic routes have been developed for the preparation of benzo[b]thiophene-2-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors such as benzo[b]thiophene derivatives, cyclization can be achieved through various reagents.
  • Nitrile Formation: The introduction of the cyano group can be accomplished via nucleophilic substitution or by using cyanating agents on suitable substrates .
  • Multistep Synthesis: More complex synthetic pathways involve multiple steps, including functionalization of the thiophene ring followed by nitrile formation .

Benzo[b]thiophene-2-carboxylic AcidCarboxylic acid group at position 2AntimicrobialDrug designBenzothiopheneLacks cyano groupVariesOrganic synthesisBenzo[b]thieno[2,3-c]quinoloneQuinoline fused structureAntimicrobialCancer research

Uniqueness of Benzo[b]thiophene-2-carbonitrile: The presence of the cyano group distinguishes benzo[b]thiophene-2-carbonitrile from its analogs, enhancing its reactivity and biological profile compared to similar compounds like benzo[b]thiophene or benzo[b]thiophene-2-carboxylic acid.

Interaction studies have revealed that benzo[b]thiophene-2-carbonitrile and its derivatives can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents derived from this compound. Studies suggest that modifications to the cyano group or the aromatic system can significantly influence these interactions and enhance biological activity .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55219-11-9

Wikipedia

Benzothiophene-2-carbonitrile

Dates

Last modified: 08-15-2023

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